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molecular formula C12H13NO3 B8802625 Ethyl 2-(4-cyano-3-methoxyphenyl)acetate

Ethyl 2-(4-cyano-3-methoxyphenyl)acetate

Cat. No. B8802625
M. Wt: 219.24 g/mol
InChI Key: JZDQGUMBHPMRHM-UHFFFAOYSA-N
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Patent
US09018211B2

Procedure details

To a suspension solution of NaH (0.18 g, 4.6 mmol, 60% dispersion in mineral oil) in THF (50 mL) at 0° C. under N2 atm was added a solution of ethyl (4-cyano-3-methoxyphenyl)acetate (1.0 g, 4.6 mmol) in THF (10 mL) drop-wise and the mixture was stirred for 30 min at the same temperature. The mixture was then allowed to warm to ambient temperature. The mixture was then allowed to cool back to 0° C. Methyl iodide (0.28 mL, 4.6 mmol) was added and the reaction mixture was stirred for 1 h. The reaction mixture was acidified with 1 M hydrochloric acid and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc 15/1) to give ethyl 2-(4-cyano-3-methoxyphenyl)propanoate.
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:7][C:6]=1[O:17][CH3:18])#[N:4].[CH3:19]I.Cl>C1COCC1>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:19])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:7][C:6]=1[O:17][CH3:18])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CC(=O)OCC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool back to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc 15/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)C(C(=O)OCC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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